molecular formula C15H24ClNO2 B1426525 4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-91-4

4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426525
M. Wt: 285.81 g/mol
InChI Key: JERWZOVWDVHROH-UHFFFAOYSA-N
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Description

4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride (4-MEPH-HCl) is a small organic molecule belonging to the piperidine family, which is used in various scientific research applications. 4-MEPH-HCl is a versatile compound, with a wide range of applications due to its unique chemical properties. 4-MEPH-HCl has been used in a variety of scientific research, including drug design and development, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

  • Pharmacological Properties and Structural Analyses : One study investigated the pharmacological properties of related compounds, such as Sila-Analogues of high-affinity, selective σ ligands of the Spiro[indane-1,4‘-piperidine] type. These were studied for their affinities for various central nervous system receptors (Tacke et al., 2003).

  • Antimicrobial Activity : Another research focused on the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its antimicrobial activity. This study is relevant as it involves the synthesis of compounds with a structure somewhat similar to the one (Kariyappa et al., 2016).

  • Chemical Reactions and Product Formation : A study on the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines reveals insights into the chemical behavior of related compounds (Blokhin et al., 1990).

  • Oxidative Removal Studies : The oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate under mild conditions was studied, providing insights into the chemical behavior of similar compounds (Yamaura et al., 1985).

  • Protecting Group for Phenols : Research evaluated a new protecting group, 2-(piperidine-1-yl)-ethyl (PIP), as a protecting group for phenols. This study is relevant due to its focus on piperidine derivatives (Norén, 2021).

  • Molecular and Crystal Structures : The molecular and crystal structures of 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine and related compounds were determined. This study is pertinent for understanding the structural aspects of piperidine derivatives (Kuleshova & Khrustalev, 2000).

  • Synthesis of Novel Compounds : The synthesis of novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine Hydrochloride was researched, providing insight into the synthesis of complex piperidine derivatives (Koshetova et al., 2022).

properties

IUPAC Name

4-[2-[(3-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-4-2-3-14(11-15)12-18-10-7-13-5-8-16-9-6-13;/h2-4,11,13,16H,5-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERWZOVWDVHROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

CAS RN

1220038-91-4
Record name Piperidine, 4-[2-[(3-methoxyphenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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